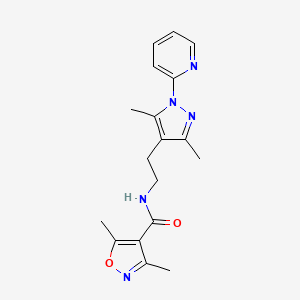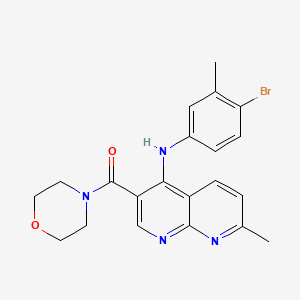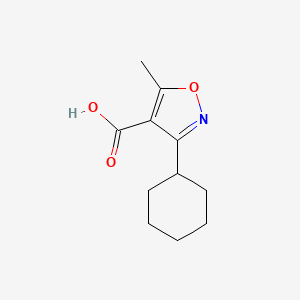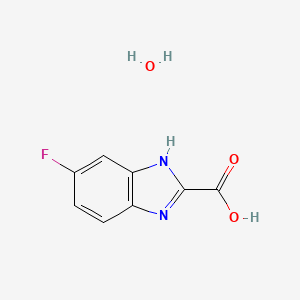
3-(4-chlorobenzyl)-N-(3-methoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorobenzyl)-N-(3-methoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzyl)-N-(3-methoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-N-(3-methoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Compound Synthesis
Researchers have synthesized a variety of novel compounds with structures related to 3-(4-chlorobenzyl)-N-(3-methoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. These compounds have been explored for their potential in drug development due to their unique chemical structures and potential biological activities. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such compounds (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds structurally similar to the chemical . These compounds were synthesized and evaluated for their activity against various bacterial and fungal strains. For example, a study on fluoroquinolone-based 4-thiazolidinones synthesized from a lead molecule demonstrated antimicrobial activities, underscoring the importance of structural modifications in enhancing biological efficacy (Patel & Patel, 2010).
Antitubercular and Antibacterial Activities
The synthesis and evaluation of compounds for their antitubercular and antibacterial activities have been a significant area of research. Novel quinazolinone analogs substituted with benzothiophene, for instance, showed promising antitubercular and antibacterial activities, indicating the potential of these compounds in treating infectious diseases (Rao & Subramaniam, 2015).
Potential Antipsychotic Agents
Research into the development of potential antipsychotic agents has also been explored. Heterocyclic analogues of certain compounds demonstrated activities comparable to known antipsychotic drugs, suggesting their potential use in treating psychiatric disorders. These findings highlight the diverse therapeutic applications that can arise from the structural modification of heterocyclic compounds (Norman et al., 1996).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-N-(3-methoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with 3-methoxypropylamine to form the corresponding imine. The imine is then reacted with thiourea to form the desired tetrahydroquinazoline-7-carboxamide. The carboxamide is then oxidized to the corresponding 4-oxo-2-thioxo derivative using hydrogen peroxide and sulfuric acid.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-methoxypropylamine", "thiourea", "hydrogen peroxide", "sulfuric acid" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 3-methoxypropylamine in the presence of a suitable catalyst to form the corresponding imine.", "Step 2: Reaction of the imine with thiourea in the presence of a suitable catalyst to form the desired tetrahydroquinazoline-7-carboxamide.", "Step 3: Oxidation of the carboxamide to the corresponding 4-oxo-2-thioxo derivative using hydrogen peroxide and sulfuric acid." ] } | |
CAS RN |
422528-97-0 |
Product Name |
3-(4-chlorobenzyl)-N-(3-methoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Molecular Formula |
C20H20ClN3O3S |
Molecular Weight |
417.91 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3S/c1-27-10-2-9-22-18(25)14-5-8-16-17(11-14)23-20(28)24(19(16)26)12-13-3-6-15(21)7-4-13/h3-8,11H,2,9-10,12H2,1H3,(H,22,25)(H,23,28) |
InChI Key |
GNOKHMGLRUDVDK-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2752430.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2752436.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2752438.png)
![2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2752440.png)
![N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752441.png)
![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2752442.png)


![N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2752446.png)
![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2752447.png)
